1-(2,5-Dichlorophenyl)-3-(3,4-dichlorophenyl)urea
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Overview
Description
1-(2,5-Dichlorophenyl)-3-(3,4-dichlorophenyl)urea is a chemical compound characterized by the presence of two dichlorophenyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)-3-(3,4-dichlorophenyl)urea typically involves the reaction of 2,5-dichloroaniline with 3,4-dichlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorophenyl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to produce the corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenylureas, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-3-(3,4-dichlorophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(3,4-dichlorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)urea
- 1-(2,5-Dichlorophenyl)-3-(4-chlorophenyl)urea
- 1-(3,4-Dichlorophenyl)-3-(4-chlorophenyl)urea
Comparison: 1-(2,5-Dichlorophenyl)-3-(3,4-dichlorophenyl)urea is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
CAS No. |
13142-50-2 |
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Molecular Formula |
C13H8Cl4N2O |
Molecular Weight |
350.0 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C13H8Cl4N2O/c14-7-1-3-10(16)12(5-7)19-13(20)18-8-2-4-9(15)11(17)6-8/h1-6H,(H2,18,19,20) |
InChI Key |
UYYPEFMSGJSLCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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